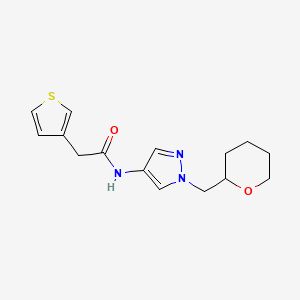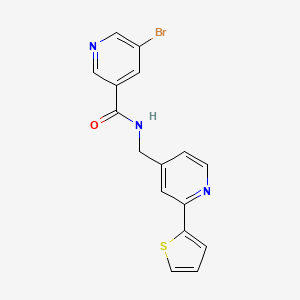
5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated nicotinamide derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For example, the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative involves the condensation of brominated pyridine with a protected ribose derivative, followed by mesylation and hydrolysis to afford the target nucleosides . Although the specific synthesis of "5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated nicotinamide derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. The paper on "N-(4-bromophenyl)-5,6-dichloronicotinamide" describes the crystalline structure of a related compound, where the molecule is almost planar and held together by intermolecular hydrogen bonding . This suggests that "5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide" may also exhibit planarity and form hydrogen bonds, which could influence its chemical reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of brominated nicotinamide derivatives can involve various transformations. For instance, the kinetics and mechanism of transformation of a related isothiuronium bromide compound into a thiazolidinone derivative have been studied, showing that the reaction is subject to general base, acid, and hydroxide-ion catalyses . This indicates that the brominated nicotinamide compound may also undergo similar transformations under the influence of catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nicotinamide derivatives can be influenced by their molecular structure. The intermolecular hydrogen bonding observed in related compounds suggests that "5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide" may have a high melting point and exhibit solid-state stability . The presence of a bromine atom could also affect the compound's reactivity, making it a potential candidate for further functionalization through nucleophilic substitution reactions.
Scientific Research Applications
Inhibition of Enzymatic Activities
Research has demonstrated the potential of pyridine derivatives in the development of inhibitors for enzymes like Nicotinamide N-Methyltransferase (NNMT). NNMT plays a crucial role in various physiological and pathophysiological processes, including metabolism and the progression of certain diseases. The discovery and characterization of bisubstrate NNMT inhibitors, such as MS2734, have been significant for understanding enzyme function and developing therapeutic strategies. These inhibitors occupy both substrate and cofactor binding sites, offering a new avenue for the development of more potent and selective NNMT inhibitors (Babault et al., 2018).
Antimicrobial and Antiviral Activities
Compounds derived from nicotinamide and pyridine structures have been explored for their antimicrobial and antiviral potentials. For example, the synthesis of thio-substituted ethyl nicotinate derivatives has shown promising antimicrobial activities, indicating the therapeutic potential of these compounds in combating infectious diseases (Gad-Elkareem et al., 2011).
Synthesis of Novel Compounds
The efficient synthesis of novel pyridine-based derivatives through methods like the Suzuki cross-coupling reaction demonstrates the versatility of pyridine compounds in chemical synthesis. These compounds have been studied for various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, showcasing their potential in diverse scientific applications (Ahmad et al., 2017).
Metabolic Studies
Investigations into the metabolic fate of nicotinamide in higher plants have revealed the conversion of nicotinamide to various metabolites, including trigonelline and nicotinic acid 1N-glucoside. These studies contribute to our understanding of nicotinamide metabolism in plants and its potential implications for plant physiology and nutrition (Matsui et al., 2007).
Corrosion Inhibition
Research on the inhibition of carbon steel corrosion in acidic mediums containing chloride has identified newly synthesized Schiff bases, demonstrating the application of pyridine derivatives in materials science. These findings highlight the potential of these compounds in protecting materials from corrosion, which is crucial for various industrial applications (El-Lateef et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCRNATNYJLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

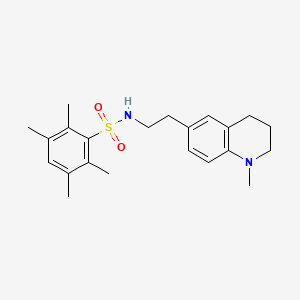
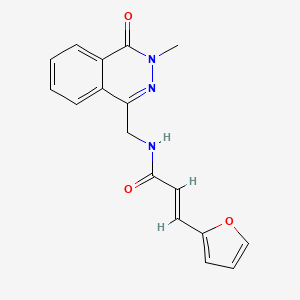
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
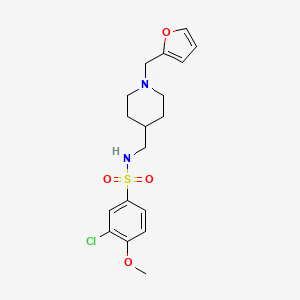
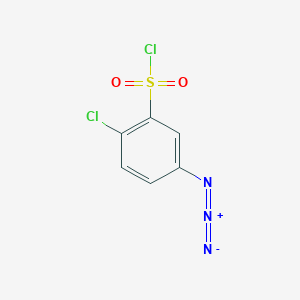
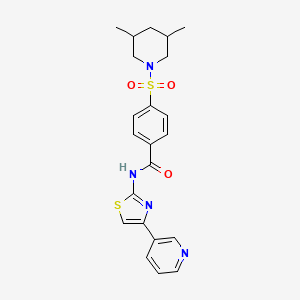
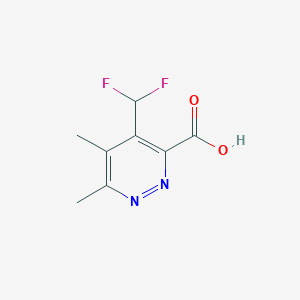
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
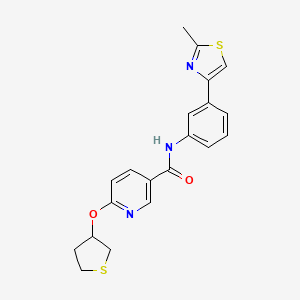
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
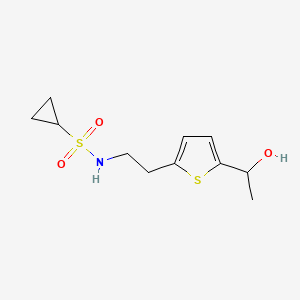
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
